molecular formula C19H19N3O3 B2703291 3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)-2H-chromen-2-one CAS No. 2034288-01-0

3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2703291
CAS No.: 2034288-01-0
M. Wt: 337.379
InChI Key: CBCYPVRXYWWOOO-UHFFFAOYSA-N
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Description

3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)-2H-chromen-2-one: is a synthetic organic compound that belongs to the class of chromenone derivatives. This compound is characterized by the presence of a chromenone core, a piperidine ring, and a pyrazole moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the chromenone derivative with 1-bromo-3-chloropropane, followed by cyclization with piperidine.

    Attachment of the Pyrazole Moiety: The final step involves the formation of the pyrazole ring. This can be done by reacting the piperidine-chromenone intermediate with 1-methyl-3-amino-1H-pyrazole under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperidine rings.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone core.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with modified pyrazole or piperidine rings.

    Reduction: Reduced chromenone derivatives with altered carbonyl groups.

    Substitution: Substituted products with new functional groups attached to the piperidine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions and mechanisms.

Medicine

In medicinal chemistry, 3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)-2H-chromen-2-one is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-pyrazol-3-yl)piperidine-1-carbonyl)-2H-chromen-2-one
  • 3-(3-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl)-2H-chromen-2-one
  • 3-(3-(1-ethyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)-2H-chromen-2-one

Uniqueness

The uniqueness of 3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)-2H-chromen-2-one lies in its specific substitution pattern. The presence of the 1-methyl-1H-pyrazol-3-yl group imparts distinct chemical and biological properties compared to its analogs. This unique structure can lead to different reactivity and interaction profiles, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[3-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-21-10-8-16(20-21)14-6-4-9-22(12-14)18(23)15-11-13-5-2-3-7-17(13)25-19(15)24/h2-3,5,7-8,10-11,14H,4,6,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCYPVRXYWWOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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